

# Spectroscopic Analysis of 5-Bromophthalide: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromophthalide

Cat. No.: B015269

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromophthalide** (CAS No. 64169-34-2). Aimed at researchers, scientists, and professionals in the field of drug development, this document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is organized into clear, tabular formats for ease of reference and comparison. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a logical workflow diagram to illustrate the process of spectroscopic analysis.

## Introduction

**5-Bromophthalide** is a halogenated derivative of phthalide and serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.<sup>[1][2]</sup> A thorough characterization of its chemical structure is paramount for its application in synthetic organic chemistry and drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds. This guide presents a consolidation of the key spectroscopic data for **5-Bromophthalide** to support ongoing and future research endeavors.

## Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for **5-Bromophthalide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[3]</sup> The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-Bromophthalide** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Bromophthalide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.91	d	1.8	1	H-4
7.77	dd	8.2, 1.8	1	H-6
7.64	d	8.2	1	H-7
5.35	s	-	2	H-3 ( $\text{CH}_2$ )

Solvent:  $\text{CDCl}_3$ , Reference: TMS

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Bromophthalide**

Chemical Shift ( $\delta$ ) ppm	Assignment
170.1	C-1 (C=O)
148.8	C-7a
134.1	C-6
128.9	C-4
127.3	C-7
126.3	C-5
123.6	C-3a
68.6	C-3 (CH <sub>2</sub> )

Solvent: CDCl<sub>3</sub>, Reference: TMS

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[4]</sup>

Table 3: IR Spectroscopic Data for **5-Bromophthalide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3094, 3071, 3034	Weak	Aromatic C-H Stretch
2965, 2928	Weak	Aliphatic C-H Stretch
1761	Strong	C=O Stretch (Lactone)
1599, 1578, 1464	Medium-Strong	Aromatic C=C Stretch
1346	Medium	CH <sub>2</sub> Bend
1287, 1209	Strong	C-O Stretch
1067, 1028	Strong	C-O Stretch
932, 893, 831	Strong	C-H Out-of-plane Bend
772	Strong	C-Br Stretch

Technique: Attenuated Total Reflectance (ATR)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.<sup>[1]</sup>

Table 4: Mass Spectrometry Data for **5-Bromophthalide**

m/z	Relative Intensity (%)	Assignment
214	95	$[M+2]^+$ (with $^{81}\text{Br}$ )
212	100	$[M]^+$ (with $^{79}\text{Br}$ )
185	15	$[M-\text{CO}]^+$ (with $^{81}\text{Br}$ )
183	15	$[M-\text{CO}]^+$ (with $^{79}\text{Br}$ )
157	10	$[M-\text{CO}-\text{C}_2\text{H}_2]^+$ (with $^{81}\text{Br}$ )
155	10	$[M-\text{CO}-\text{C}_2\text{H}_2]^+$ (with $^{79}\text{Br}$ )
104	40	$[M-\text{Br}]^+$
76	80	$[\text{C}_6\text{H}_4]^+$
75	55	$[\text{C}_6\text{H}_3]^+$

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques for the analysis of solid organic compounds.

### NMR Spectroscopy Protocol

A sample of **5-Bromophthalide** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution was placed in a standard 5 mm NMR tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a high-resolution NMR spectrometer. For the  $^1\text{H}$  NMR spectrum, a sufficient number of scans were acquired to obtain a high signal-to-noise ratio. For the  $^{13}\text{C}$  NMR spectrum, proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.[3]

### IR Spectroscopy Protocol

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of solid **5-Bromophthalide** was placed directly onto the ATR crystal. Pressure was applied to ensure

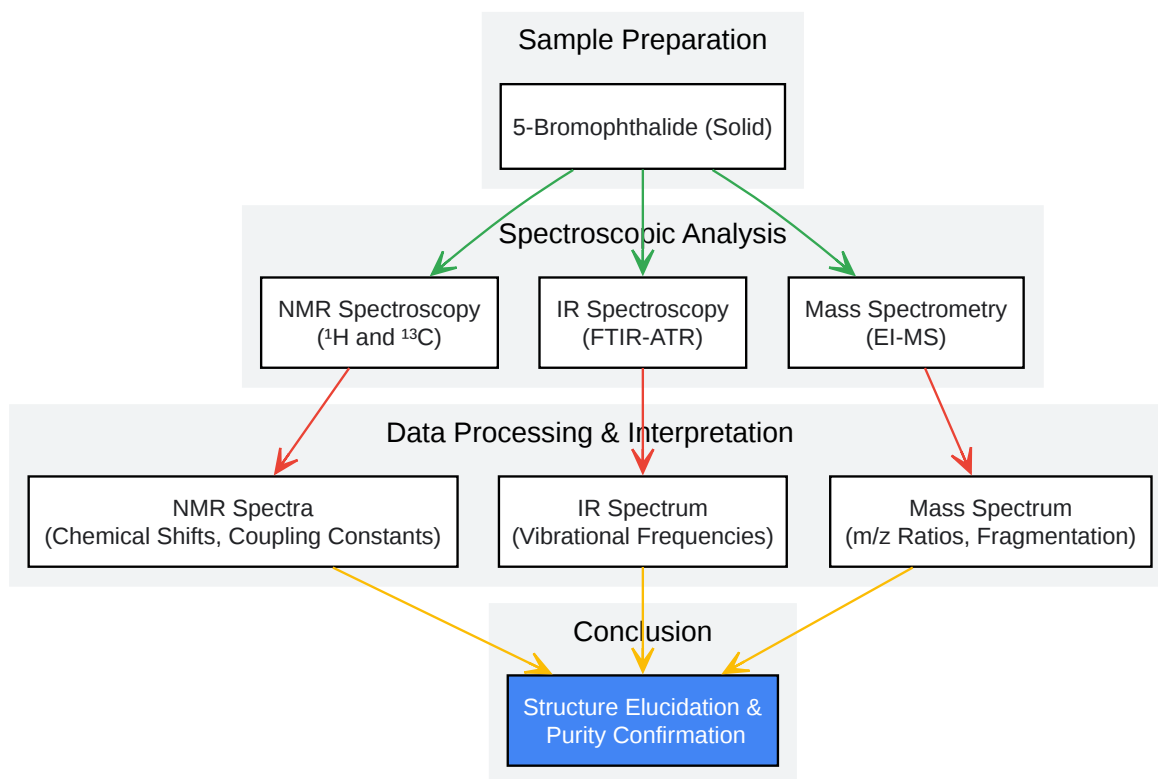
good contact between the sample and the crystal surface. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[5][6]

## Mass Spectrometry Protocol

The mass spectrum was acquired using an Electron Ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source. The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[7]

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromophthalide**.



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Caption: Workflow for the spectroscopic characterization of **5-Bromophthalide**.

## Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive characterization of **5-Bromophthalide**. The NMR data confirms the proton and carbon framework, the IR spectrum identifies the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into its fragmentation. This information is crucial for its use as a building block in chemical synthesis and for quality control purposes. The provided workflow diagram offers a clear overview of the analytical process.

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